Home > Products > Screening Compounds P17910 > Oclacitinib maleate
Oclacitinib maleate - 1208319-27-0

Oclacitinib maleate

Catalog Number: EVT-254884
CAS Number: 1208319-27-0
Molecular Formula: C19H27N5O6S
Molecular Weight: 453.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Oclacitinib maleate is a selective inhibitor of Janus kinase (JAK) 1 and JAK3 enzymes, primarily recognized for its application in veterinary medicine [, ]. While it exhibits activity against other JAK family members, its selectivity for JAK1 and JAK3 is notable due to their involvement in signaling pathways associated with pro-inflammatory cytokines [, ]. This selectivity makes oclacitinib maleate a valuable tool in research focused on understanding and managing inflammatory and pruritic conditions in animals.

Ciclosporin

  • Relevance: Ciclosporin is mentioned as a treatment option for Andean bear alopecia syndrome (ABAS), which shares clinical similarities with atopic dermatitis in dogs. The paper notes that while Ciclosporin showed a partial response in one case, it was ultimately withdrawn due to adverse effects []. Oclacitinib maleate, in contrast, demonstrated sustained clinical improvement in treating ABAS without reported adverse effects []. Both compounds exhibit immunosuppressive activity, but Oclacitinib maleate appears to have a more favorable safety profile in this specific context.

Dexamethasone Sodium Phosphate

  • Relevance: Dexamethasone sodium phosphate is mentioned as a treatment option for Andean bear alopecia syndrome (ABAS), a condition with similarities to canine atopic dermatitis []. The paper indicates that while Dexamethasone provided some relief from ABAS symptoms, its use was discontinued due to adverse effects []. This highlights a key advantage of Oclacitinib maleate, which successfully managed ABAS without reported side effects [], suggesting a potentially superior safety profile.

Prednisolone

  • Relevance: The research paper mentions Prednisolone as a treatment option for Andean bear alopecia syndrome (ABAS) []. Similar to Dexamethasone, while Prednisolone offered some relief, it led to adverse effects, resulting in its discontinuation []. This contrasts with Oclacitinib maleate, which effectively managed ABAS without causing notable side effects []. This difference emphasizes the potential for Oclacitinib maleate to provide a safer alternative for managing conditions like ABAS.
Overview

Oclacitinib maleate is a synthetic compound primarily used as a Janus kinase (JAK) inhibitor for veterinary applications, particularly in the treatment of allergic dermatitis and atopic dermatitis in dogs. The compound is derived from oclacitinib, which is known for its immunomodulatory effects by selectively inhibiting JAK1, thus interfering with the signaling pathways of various cytokines involved in inflammatory responses. Oclacitinib maleate is marketed under the brand name Apoquel and has gained significant attention for its efficacy and safety profile in managing pruritus associated with skin allergies in canines.

Source

Oclacitinib maleate was developed by Zoetis Animal Health, with its synthesis taking place in their laboratories located in Kalamazoo, Michigan. The compound is produced through a chemical synthesis process that includes the formation of the maleate salt, which enhances its solubility and bioavailability .

Classification

Oclacitinib maleate falls under the category of pharmaceutical compounds classified as JAK inhibitors. These inhibitors are designed to modulate immune responses by blocking specific intracellular signaling pathways that are activated by cytokines. The chemical classification of oclacitinib maleate includes heterocyclic compounds due to its complex molecular structure, which features a pyrrolo-pyrimidine core .

Synthesis Analysis

Methods

The synthesis of oclacitinib maleate involves several key steps that can vary based on the desired crystalline form. One prominent method includes the reaction between oclacitinib base and maleic acid in an appropriate solvent such as n-butyl alcohol or ethanol. This process typically requires:

  1. Dissolution: Oclacitinib base is dissolved in a solvent.
  2. Reaction: Maleic acid is added to the solution, followed by stirring at room temperature for an extended period (up to 18 hours).
  3. Isolation: The resulting mixture is subjected to vacuum distillation to concentrate the solution, followed by cooling to precipitate the solid form of oclacitinib maleate .

Technical Details

The synthesis can yield different solid-state forms of oclacitinib maleate, including crystalline and amorphous variants. For example, one method specifically describes obtaining a stable amorphous form through controlled evaporation and temperature management . Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray powder diffraction are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of oclacitinib maleate is C17_{17}H20_{20}N4_{4}O4_{4}S, indicating that it consists of 17 carbon atoms, 20 hydrogen atoms, 4 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom. The structure features a pyrrolo[2,3-d]pyrimidine core connected to a cyclohexyl group.

Data

The molecular weight of oclacitinib maleate is approximately 368.43 g/mol. Structural analysis using NMR has revealed distinct peaks corresponding to various hydrogen environments within the molecule, confirming its complex arrangement .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in synthesizing oclacitinib maleate is the acid-base reaction between oclacitinib base and maleic acid. This reaction leads to the formation of the salt through proton transfer, where the carboxylic group from maleic acid interacts with the basic nitrogen sites on oclacitinib.

Technical Details

In industrial settings, this reaction can be optimized for yield and purity by adjusting parameters such as temperature, pH, and solvent choice. For instance, maintaining a specific pH during extraction can significantly influence product quality .

Mechanism of Action

Process

Oclacitinib maleate exerts its therapeutic effects primarily through selective inhibition of JAK1. By blocking this kinase, it disrupts the signaling pathways activated by various pro-inflammatory cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-31 (IL-31). This inhibition leads to a reduction in inflammatory responses associated with allergic reactions.

Data

Pharmacokinetic studies have shown that following oral administration, oclacitinib maleate achieves peak plasma concentrations within approximately 1-2 hours. The half-life of elimination is about 4 hours, allowing for effective dosing regimens that minimize side effects while maintaining therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oclacitinib maleate typically appears as a white to off-white powder.
  • Solubility: It exhibits high solubility at low pH levels, enhancing absorption in the gastrointestinal tract.
  • Stability: The stability of different solid forms varies; for instance, amorphous forms are more sensitive to humidity compared to crystalline forms .

Chemical Properties

  • Melting Point: The melting point ranges around 150°C.
  • pH: Aqueous solutions exhibit varying pH levels depending on concentration.
  • Reactivity: Oclacitinib maleate is stable under standard storage conditions but may decompose under extreme pH or temperature conditions.
Applications

Oclacitinib maleate is primarily utilized in veterinary medicine for:

  • Control of Pruritus: It effectively alleviates itching associated with allergic dermatitis in dogs.
  • Management of Atopic Dermatitis: It provides relief from symptoms related to chronic skin conditions.
  • Research Applications: Owing to its mechanism as a JAK inhibitor, it serves as a model compound for studying immune modulation and inflammatory pathways in both veterinary and comparative medicine contexts .
Molecular Mechanisms of Janus Kinase Inhibition

JAK Isoform Selectivity Profiling

Oclacitinib maleate (PF-03394197 monomaleate) exhibits a distinct inhibitory profile against Janus kinase (JAK) isoforms, characterized by differential potency across the enzyme family. Biochemical assays reveal its half-maximal inhibitory concentrations (IC₅₀) as follows:

  • JAK1: 10 nM
  • JAK2: 18 nM
  • TYK2: 84 nM
  • JAK3: 99 nM [1] [8]

This establishes a 1.8-fold selectivity for JAK1 over JAK2 and a 9.9-fold selectivity over JAK3 [5] [10]. Functionally, this translates to preferential suppression of cytokines dependent on JAK1 homodimers or JAK1-paired heterodimers, including:

  • Pruritogenic cytokines (IL-31)
  • Th2-polarizing cytokines (IL-4, IL-13)
  • Pro-inflammatory cytokines (IL-6) [1] [5]

Critically, cytokines signaling through JAK2 homodimers (e.g., erythropoietin, GM-CSF) remain largely unaffected at therapeutic concentrations, minimizing hematologic side effects [4] [10]. Table 1 summarizes the isoform selectivity and functional consequences:

Table 1: JAK Isoform Selectivity and Biological Impact

JAK IsoformIC₅₀ (nM)Selectivity vs. JAK1Key Cytokines Affected
JAK110ReferenceIL-2, IL-4, IL-6, IL-13, IL-31
JAK2181.8-fold lowerEPO, GM-CSF
TYK2848.4-fold lowerIL-12, IL-23
JAK3999.9-fold lowerIL-2, IL-4, IL-21

Structural Determinants of ATP-Binding Domain Interaction

Oclacitinib’s molecular interactions within the ATP-binding cleft of JAK1 underpin its inhibitory activity. The compound features a pyrrolopyrimidine core that mimics ATP’s adenine ring, enabling competitive displacement of ATP from the catalytic site [3] [5]. Key interactions identified through molecular docking studies include:

Hydrogen Bonding Network

  • Leu959 backbone NH: Binds to the pyrrolopyrimidine N1 nitrogen
  • Glu957 carbonyl oxygen: Accepts a hydrogen from the C2 amino group [3] [7]

Hydrophobic Interactions

Residues forming van der Waals contacts include:

  • Val889 (G-rich loop)
  • Leu881 (β3 strand)
  • Ala906 (C-helix)
  • Met956 (hinge region) [3]

These interactions stabilize the kinase in an inactive conformation, preventing phosphorylation-driven activation. The cyclohexylamino substituent extends into a hydrophobic pocket formed by Leu1010 and Val938, enhancing binding specificity [3] [10]. Notably, the maleate salt formulation improves aqueous solubility without altering the core binding pharmacophore [5]. Table 2 details critical binding interactions:

Table 2: Key Binding Interactions in JAK1 ATP-Binding Domain

ResidueDomain LocationInteraction TypeFunctional Role
Leu959Hinge regionH-bond (backbone NH)Anchors pyrrolopyrimidine
Glu957Hinge regionH-bond (carbonyl oxygen)Stabilizes core scaffold
Val889G-rich loopHydrophobic contactControls ATP access
Ala906C-helixHydrophobic contactModulates catalytic activity
Met956Hinge regionHydrophobic contactStabilizes inactive conformation

Figure 1: Schematic of oclacitinib bound to JAK1 ATP-pocket, highlighting hydrogen bonds (dashed lines) and hydrophobic contacts (red arcs). Adapted from [3].

Allosteric Modulation of JAK-STAT Signaling Cascades

Beyond direct ATP-competitive inhibition, oclacitinib induces allosteric effects that reshape JAK-STAT signal transduction:

Cytokine Production Reprogramming

  • Suppression of IL-4 synthesis: Reduces frequency of IL-4⁺ CD4⁺ and CD8⁺ T cells by 50–70% [1]
  • Inhibition of IL-10: Diminishes IL-10 production in CD4⁺ and CD8⁺ T cells to 13% and 7% of baseline, respectively [1]
  • Preservation of Th1/Th17 cytokines: No significant reduction in IFN-γ or IL-17 production [1]

Cell Differentiation Alterations

Oclacitinib disrupts regulatory T-cell development by:

  • Reducing CD49b⁺CD223⁺ CD4⁺ T cells (markers of Tr1 regulatory cells) [1]
  • Blocking IL-10–driven differentiation of immunosuppressive Tr1 cells [1]

Downstream Signaling Dynamics

The drug’s selective pressure creates a signaling imbalance:

  • Attenuated Th2 responses: Via JAK1-dependent blockade of IL-4/IL-13 STAT6 activation
  • Preserved Th1 immunity: JAK2/TYK2-mediated IFN-γ signaling remains functional [1] [4]This shifts the immune milieu toward Th1-dominant immunity, explaining efficacy in allergic dermatitis where Th2 dysregulation predominates [1].

Compound Nomenclature

Table 3: Systematic and Brand Names of Oclacitinib Variants

Chemical DesignationSynonyms/Trade NamesApplication Context
Oclacitinib maleatePF-03394197 monomaleateVeterinary pharmaceuticals
Oclacitinib monomaleateApoquel® (veterinary)Approved canine therapeutics
Oclacitinib free basePF-03394197Research compounds
N-Methyl{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl}methanesulfonamideIUPAC nameChemical reference

The structural and mechanistic insights outlined above position oclacitinib maleate as a nuanced modulator of JAK-STAT biology, leveraging isoform-selective ATP-competitive inhibition coupled with cytokine-specific downstream effects to achieve targeted immunomodulation.

Properties

CAS Number

1208319-27-0

Product Name

Oclacitinib maleate

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide

Molecular Formula

C19H27N5O6S

Molecular Weight

453.5 g/mol

InChI

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

VQIGDTLRBSNOBV-BTJKTKAUSA-N

SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.